Venturicidin A

Description

This compound has been reported in Streptomyces hygroscopicus and Kitasatospora aureofaciens with data available.

structure given in first source

Structure

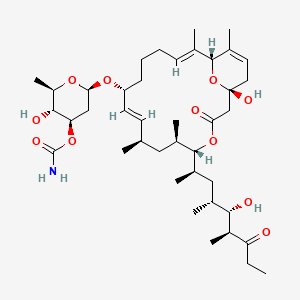

2D Structure

Properties

IUPAC Name |

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQKNFDAEDTRJK-LIOWZGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317371 | |

| Record name | Venturicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33538-71-5 | |

| Record name | Venturicidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33538-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venturicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venturicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Venturicidin B, 3'-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VENTURICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L30W9XBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Venturicidin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidin A, a macrolide natural product originally isolated from Streptomyces species, has garnered significant scientific interest due to its potent and specific biological activities.[1] Primarily known as a powerful inhibitor of F1Fo-ATP synthase, its mechanism of action underpins a broad spectrum of effects, including robust antifungal properties, potentiation of antibiotics against multidrug-resistant bacteria, and promising anticancer and anti-trypanosomal activities. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase

This compound exerts its primary biological effect by targeting the F1Fo-ATP synthase, a crucial enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[2][3] It specifically binds to the F_o_ subunit, which is embedded in the membrane, thereby blocking the translocation of protons across the membrane.[2] This disruption of the proton motive force directly inhibits ATP synthesis.[2] This targeted action is the foundational mechanism for the diverse biological activities of this compound.

Signaling Pathway of ATP Synthase Inhibition

Caption: Mechanism of this compound action on F1Fo-ATP synthase.

Spectrum of Biological Activity: Quantitative Data

The inhibitory action of this compound on ATP synthase translates into a wide range of biological effects across different organisms. The following tables summarize the key quantitative data reported in the literature.

Table 1: Antifungal Activity

| Fungal Species | Assay Type | Metric | Value | Reference(s) |

| Botrytis cinerea | Hyphal Inhibition | EC50 | 1.08 µg/mL | |

| Fusarium graminearum | Mycelial Growth | EC50 | 3.69 µg/mL | |

| Pyricularia oryzae | Growth Inhibition | IC90 | 0.115 mg/L | |

| Trichophyton spp. | Not Specified | Active | Not Quantified |

Table 2: Antibacterial Adjuvant Activity (Potentiation of Aminoglycosides)

| Bacterial Strain | Aminoglycoside | Metric | Gentamicin MIC without this compound (µg/mL) | Gentamicin MIC with this compound (µg/mL) | Fold Reduction | Reference(s) |

| MRSA C1014 | Gentamicin | MIC | 64 | 4 (at 8 µg/mL Vent A) | 16 | |

| MRSA C1139 | Gentamicin | MIC | 32 | 2 (at 16 µg/mL Vent A) | 16 | |

| MRSA C1024 | Gentamicin | MIC | 64 | 4 (at 16 µg/mL Vent A) | 16 | |

| VRE C0558 | Gentamicin | MIC | >128 | 32 (at 8 µg/mL Vent A) | >4 | |

| P. aeruginosa C0089 | Gentamicin | MIC | 16 | 4 (at 16 µg/mL Vent A) | 4 |

Note: this compound alone generally shows weak intrinsic antibacterial activity, with MIC values often >256 µg/mL.

Table 3: Anti-Trypanosomal Activity

| Trypanosomatid Species | Life Stage | Metric | Value (nM) | Reference(s) |

| Trypanosoma brucei brucei 2T1 | Bloodstream Form | IC50 | 21.49 | |

| Trypanosoma brucei rhodesiense | Bloodstream Form | IC50 | 5 | |

| Leishmania donovani | Promastigote | IC50 | 180 | |

| Leishmania donovani | Axenic Amastigote | IC50 | 130 |

Table 4: Anticancer Activity

| Cell Line | Cancer Type | Metric | Value (µM) | Reference(s) |

| K562 | Human Chronic Myelogenous Leukemia | IC50 | 5.8 | |

| B16 | Mouse Melanoma | IC50 | 12 | |

| Hep 3B2 | Human Hepatocellular Carcinoma | IC50 | 15 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Checkerboard Broth Microdilution Assay for Antibiotic Synergy

This assay is used to determine the synergistic effect of this compound in combination with aminoglycoside antibiotics against resistant bacteria.

Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an aminoglycoside in the presence of sub-inhibitory concentrations of this compound.

Materials:

-

Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (for OD600 measurements)

Procedure:

-

Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in CAMHB.

-

Prepare serial dilutions of this compound horizontally in the same 96-well plate in CAMHB. This creates a matrix of different concentrations of both compounds.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the aminoglycoside alone and in combination with each concentration of this compound by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is defined as an FIC index of ≤ 0.5.

-

Additivity is defined as an FIC index of > 0.5 to 4.0.

-

Antagonism is defined as an FIC index of > 4.0.

-

Experimental Workflow for Checkerboard Assay

References

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Venturicidin A is a macrolide natural product derived from Streptomyces species, initially identified for its antifungal properties. Subsequent research has established its primary cellular target as the F-type ATP synthase (also known as F-ATP synthase or FoF1-ATPase), a crucial enzyme in cellular bioenergetics in eukaryotes and most bacteria.[1][2] By specifically inhibiting this enzyme, this compound disrupts cellular energy homeostasis, leading to a cascade of downstream effects. This guide provides an in-depth analysis of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to characterize the effects of this compound.

Primary Cellular Target: F-Type ATP Synthase

The universal target of this compound is the F-type ATP synthase. This enzyme complex is a fundamental component of oxidative and photophosphorylation, responsible for the majority of ATP synthesis in respiring and photosynthetic cells.

F-Type ATP Synthase Structure and Function: The F-ATP synthase is a rotary motor enzyme composed of two main domains:

-

Fo (F-zero) domain: An integral membrane protein complex that forms a proton channel. It typically consists of subunits a, b, and a ring of c-subunits.

-

F1 (F-one) domain: A peripheral membrane protein complex that extends into the cytoplasm (in bacteria) or mitochondrial matrix/chloroplast stroma. It contains the catalytic sites for ATP synthesis and is composed of α, β, γ, δ, and ε subunits.

The enzyme functions by coupling the electrochemical potential energy from a transmembrane proton gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi). Protons flow through the Fo channel, driving the rotation of the c-ring and the central stalk (γ subunit). This rotation induces conformational changes in the catalytic β subunits of the F1 domain, leading to ATP synthesis.

Molecular Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the Fo domain of the ATP synthase.[3][4]

3.1 Inhibition of Proton Translocation The primary mechanism involves the binding of this compound to the ring of c-subunits within the Fo domain.[4] This binding event physically obstructs the proton translocation pathway, effectively jamming the rotary motor of the enzyme. By blocking proton flow, this compound uncouples the proton motive force from ATP synthesis, leading to a potent inhibition of cellular ATP production.

3.2 Concentration-Dependent Decoupling At higher concentrations, this compound exhibits a more complex mechanism. It can induce a functional decoupling of the F1 domain from the inhibited Fo domain. In this state, the F1 domain is no longer constrained by the stationary Fo and begins to act as an unregulated ATPase, hydrolyzing existing cellular ATP. This dysregulated ATPase activity can lead to a rapid and severe depletion of the cell's total ATP pool, a key factor in the compound's synergistic effects with certain antibiotics.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against F-ATP synthase from various organisms. The data reveals a range of affinities depending on the species and the specific assay conditions.

| Target Organism | Assay Target/Conditions | Value Type | Value | Reference |

| Escherichia coli (WT) | FoF1-ATPase (Early rate, no additives) | Ki | 0.7 µM (± 0.2) | |

| Escherichia coli (WT) | FoF1-ATPase (Early rate, + selenite) | Ki | 0.23 µM (± 0.02) | |

| Escherichia coli (WT) | FoF1-ATPase (Early rate, + azide) | Ki | 1.7 µM (± 0.4) | |

| Pseudomonas aeruginosa (PAO1) | FoF1-ATPase (Early rate, + selenite) | Ki | 1.2 µM (± 0.4) | |

| Trypanosoma brucei brucei 2T1 | Bloodstream form viability | IC50 | 21.49 nM | |

| Trypanosoma brucei rhodesiense | Bloodstream form viability | IC50 | 5 nM | |

| Leishmania donovani | Promastigote viability | IC50 | 12.33 nM | |

| Leishmania donovani | Axenic Amastigote viability | IC50 | 22.37 nM | |

| Human Embryonic Kidney (HEK) | Cell viability / Cytotoxicity | IC50 | 31 µg/mL |

Downstream Cellular Effects & Signaling

Inhibition of the F-ATP synthase by this compound disrupts the central hub of cellular energy metabolism, leading to significant downstream consequences.

-

Disruption of Oxidative Phosphorylation: The primary effect is the cessation of ATP synthesis via oxidative phosphorylation. This forces cells to rely on less efficient pathways like glycolysis for ATP production.

-

Loss of Mitochondrial Membrane Potential: By blocking proton flow, this compound causes an accumulation of protons in the intermembrane space, leading to hyperpolarization initially, followed by a rapid loss of the mitochondrial membrane potential (ΔΨm).

-

Depletion of Cellular ATP: The combination of inhibited synthesis and, at high concentrations, dysregulated hydrolysis leads to a significant drop in intracellular ATP levels.

-

Potentiation of Antibiotics: In bacteria, the disruption of the proton motive force and ATP levels has been shown to potentiate the activity of other antibiotics, particularly aminoglycosides, against multidrug-resistant strains.

Experimental Protocols

Characterizing the activity of this compound involves a series of biochemical and cell-based assays to measure its direct effect on the F-ATP synthase and the resulting cellular consequences.

6.1 NADH-Coupled ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the FoF1 complex in isolated membranes. It is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

-

Principle: The ADP produced from ATP hydrolysis is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) into pyruvate. Subsequently, lactate dehydrogenase (LDH) uses this pyruvate to oxidize NADH to NAD+. The rate of ATP hydrolysis is directly proportional to the rate of decrease in absorbance of NADH at 340 nm.

-

Methodology:

-

Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl2), PEP, NADH, and an excess of coupling enzymes PK and LDH.

-

Add isolated bacterial membranes or mitochondrial preparations containing the F-ATP synthase to the reaction mixture in a cuvette or microplate.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control and incubate for a defined period.

-

Initiate the reaction by adding a known concentration of ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which reflects the ATPase activity. Ki or IC50 values can be determined by plotting activity versus inhibitor concentration.

-

6.2 Cellular ATP Level Determination

This protocol assesses the downstream effect of F-ATP synthase inhibition on the total cellular energy pool.

-

Principle: Commercially available kits (e.g., BacTiter-Glo™) use the luciferase enzyme, which generates a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the ATP concentration.

-

Methodology:

-

Culture cells (e.g., bacteria, eukaryotic cell lines) to a desired density.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Lyse the cells using the reagent provided in the assay kit, which also contains luciferase and its substrate, luciferin.

-

Incubate to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Quantify ATP concentration by comparing the results to a standard curve generated with known ATP concentrations.

-

6.3 Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay measures the integrity of the mitochondrial membrane potential, which is disrupted by Fo inhibition.

-

Principle: Potentiometric fluorescent dyes, such as JC-1 or TMRE, are used to assess ΔΨm. For example, JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy, energized mitochondria (high ΔΨm), JC-1 forms aggregates that fluoresce red. In depolarized mitochondria (low ΔΨm), JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates depolarization.

-

Methodology:

-

Culture cells and treat them with this compound or controls. A known depolarizing agent like CCCP is often used as a positive control.

-

Incubate the cells with the fluorescent dye (e.g., JC-1) for a specific period, allowing it to accumulate in the mitochondria.

-

Wash the cells to remove excess dye.

-

Analyze the cell population using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Quantify the change in fluorescence (e.g., the ratio of red to green fluorescence for JC-1) to determine the extent of mitochondrial depolarization.

-

Conclusion

This compound is a potent and specific inhibitor of the F-type ATP synthase, a well-validated target for therapeutic intervention in fungal, parasitic, and bacterial diseases. Its primary mechanism of action is the blockade of the Fo proton channel, which inhibits ATP synthesis. The dual-action mechanism, involving dysregulated ATP hydrolysis at higher concentrations, makes it a valuable tool for studying cellular bioenergetics and a potential candidate for development as an antibiotic adjuvant. The experimental protocols detailed herein provide a robust framework for researchers to investigate the effects of this compound and other F-ATP synthase inhibitors in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Purification of Venturicidin A from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A, a potent macrolide antibiotic, has garnered significant interest within the scientific community for its unique biological activities. First isolated from Streptomyces species in 1961, it is a powerful inhibitor of mitochondrial and bacterial F1Fo-ATP synthase.[1][2][3] This mechanism of action, which involves blocking the proton translocation channel of the enzyme, disrupts cellular energy production and forms the basis of its antifungal properties.[3][4] More recently, this compound has been identified as an antibiotic adjuvant, capable of potentiating the effects of aminoglycosides against multidrug-resistant bacteria, further highlighting its therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural microbial sources. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain this valuable compound for further investigation and application. The guide details the fermentation of producing organisms, extraction of the active metabolite, and a multi-step purification strategy, supported by quantitative data and visual workflows.

Natural Sources and Production

This compound is a secondary metabolite produced by various strains of soil-dwelling actinomycetes, primarily belonging to the genus Streptomyces. Documented producing strains include Streptomyces sp. WAC 9126, Streptomyces sp. D828, and Streptomyces sp. TS-2-2. The production of this compound can be achieved through submerged fermentation in appropriate nutrient-rich media.

Experimental Protocols

The following sections outline a detailed, activity-guided protocol for the isolation and purification of this compound, based on established methodologies.

Fermentation of the Producing Organism

-

Microorganism: Streptomyces sp. (e.g., WAC 9126, D828, or TS-2-2).

-

Culture Medium:

-

Solid Culture: Bennett's agar (for initial culture propagation).

-

Liquid Culture (for large-scale production): A suitable production medium such as PG3 medium or other nutrient-rich broths.

-

-

Fermentation Conditions:

-

Inoculate the liquid production medium with a seed culture of the Streptomyces strain.

-

Incubate the culture at 30°C for 5-7 days with continuous agitation (e.g., 200-250 rpm) to ensure adequate aeration and nutrient distribution.

-

Extraction of this compound

-

Cell Separation: Following fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation. This compound is primarily located within the mycelium.

-

Solvent Extraction:

-

Suspend the collected mycelial biomass in methanol and incubate overnight at 4°C with shaking.

-

Alternatively, sequential extraction with methanol followed by acetone can be employed to ensure complete recovery of the metabolite.

-

Filter the mixture to separate the solvent extract from the mycelial debris.

-

Concentrate the methanolic (or methanolic/acetone) extract to dryness under reduced pressure using a rotary evaporator.

-

Initial Purification: Solid-Phase Extraction

-

Adsorbent: HP-20 (Diaion) resin is a suitable macroporous adsorbent for the initial cleanup and concentration of this compound.

-

Procedure:

-

Redissolve the crude extract in methanol and adsorb it onto the HP-20 resin.

-

Load the resin onto a column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Monitor the fractions for biological activity (e.g., antifungal or antibiotic potentiation assays) to identify the fractions containing this compound. The active compound typically elutes in the higher methanol concentration fractions (80-100%).

-

Chromatographic Purification

A two-step flash chromatography procedure is effective for the purification of this compound to a high degree of purity.

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A linear gradient of acetonitrile in water.

-

Procedure:

-

Combine the active fractions from the solid-phase extraction step and concentrate them.

-

Dissolve the concentrated material in a minimal amount of a suitable solvent and load it onto the C18 column.

-

Elute the column with a linear gradient of acetonitrile in water (e.g., starting from a lower concentration and increasing to 100% acetonitrile).

-

Collect fractions and monitor for the presence of this compound using an appropriate method, such as thin-layer chromatography (TLC) or analytical HPLC. The bioactive component is expected to elute at approximately 95-100% acetonitrile.

-

-

Stationary Phase: Silica gel.

-

Mobile Phase: A linear gradient of ethyl acetate in hexane.

-

Procedure:

-

Combine the fractions containing this compound from the reversed-phase chromatography step and evaporate the solvent.

-

Redissolve the residue and load it onto a silica gel column.

-

Elute the column with a linear gradient of ethyl acetate in hexane. The active compound typically elutes at 90-100% ethyl acetate.

-

Collect fractions and assess their purity.

-

Purity Analysis and Structural Elucidation

-

Purity Assessment: The purity of the isolated this compound can be determined using reversed-phase high-performance liquid chromatography (HPLC).

-

Column: A C8 or C18 analytical column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV absorbance at 195 nm.

-

-

Structural Confirmation: The identity of the purified compound as this compound should be confirmed through spectroscopic methods:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass. The expected mass for this compound is [M+Na]+ at m/z 772.4606.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the chemical structure.

-

Data Presentation: Yields of this compound

The following table summarizes the reported yields of this compound from different Streptomyces strains.

| Streptomyces Strain | This compound Yield | Reference |

| Streptomyces sp. D828 | 930 mg/L | |

| Streptomyces sp. TS-2-2 | 40.0 mg/L |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of ATP Synthase

This diagram illustrates the inhibitory effect of this compound on the F1Fo-ATP synthase enzyme.

Caption: Mechanism of this compound action on ATP synthase.

Conclusion

The isolation and purification of this compound from natural sources, while a multi-step process, is achievable through a systematic approach involving fermentation, extraction, and chromatographic separation. The protocols outlined in this guide provide a robust framework for obtaining this valuable natural product. The ability of this compound to inhibit the essential ATP synthase enzyme, and its potential as an antibiotic adjuvant, makes it a compelling candidate for further research and development in the fields of medicine and agriculture. This guide serves as a valuable resource for scientists seeking to unlock the full potential of this fascinating macrolide.

References

- 1. researchgate.net [researchgate.net]

- 2. US3636198A - Venturicidin b and x and process for their manufacture - Google Patents [patents.google.com]

- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Venturicidin A: A Specific Inhibitor of Proton Translocation by ATP Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidin A, a macrolide antibiotic produced by Streptomyces species, is a highly specific and potent inhibitor of the F₀ subunit of F-type ATP synthase. By binding to this integral membrane portion of the enzyme complex, this compound effectively blocks the translocation of protons, thereby uncoupling it from ATP synthesis. This targeted mechanism of action has established this compound as an invaluable tool in the study of bioenergetics and a molecule of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in research settings.

Introduction

This compound is a 20-membered macrolide glycoside first isolated in 1961.[1] It belongs to a class of compounds known for their antifungal properties.[1] Subsequent research has elucidated its precise molecular target: the F-type ATP synthase (also known as F₁F₀-ATPase or Complex V), a ubiquitous enzyme crucial for cellular energy conversion in organisms ranging from bacteria to mammals.[2][3] The specificity of this compound for the proton-conducting F₀ subunit makes it a powerful tool for dissecting the intricate mechanisms of oxidative phosphorylation and photophosphorylation.[4] Its ability to disrupt the proton motive force has also garnered attention for its potential as an antimicrobial agent and as an adjuvant to potentiate the efficacy of other antibiotics.

Mechanism of Action

This compound exerts its inhibitory effect by binding non-covalently to the c-subunit of the F₀ domain of ATP synthase. This binding event physically obstructs the proton channel, preventing the flow of protons down their electrochemical gradient across the inner mitochondrial membrane in eukaryotes, the thylakoid membrane in chloroplasts, or the plasma membrane in bacteria. The proton motive force, generated by the electron transport chain, is the driving force for ATP synthesis. By blocking this proton translocation, this compound effectively uncouples respiration from ATP production. Consequently, while the electron transport chain may continue to function, the energy released is dissipated as heat rather than being harnessed for the synthesis of ATP. This leads to a rapid depletion of cellular ATP levels and a collapse of the mitochondrial membrane potential.

dot

References

Venturicidin A as a Potentiator of Aminoglycoside Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Aminoglycoside antibiotics, a cornerstone in treating severe Gram-negative infections, are increasingly compromised by resistance mechanisms. A promising strategy to revitalize this critical class of antibiotics is the use of adjuvants that potentiate their activity. This technical guide provides an in-depth exploration of Venturicidin A, a natural product inhibitor of ATP synthase, and its role in potentiating the efficacy of aminoglycoside antibiotics against MDR pathogens. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction

This compound is a macrolide antibiotic initially recognized for its antifungal properties through the specific inhibition of the F-type ATP synthase (F1Fo-ATPase).[1] While it exhibits weak intrinsic antibacterial activity, recent studies have highlighted its potent ability to synergize with aminoglycoside antibiotics, effectively overcoming resistance in various clinically relevant bacteria.[2][3] This potentiation is primarily attributed to this compound's impact on bacterial bioenergetics, specifically its ability to disrupt the proton motive force (PMF) and enhance the uptake of aminoglycosides.[1][2] This guide serves as a comprehensive resource for researchers aiming to understand and apply the synergistic relationship between this compound and aminoglycosides in the development of novel antimicrobial strategies.

Mechanism of Action: How this compound Potentiates Aminoglycosides

The synergistic effect of this compound stems from its targeted inhibition of the bacterial F1Fo-ATPase, a crucial enzyme in cellular energy metabolism. This inhibition triggers a cascade of events that ultimately leads to increased intracellular concentrations of aminoglycosides.

2.1. Inhibition of F1Fo-ATPase and Disruption of Proton Motive Force

In respiring bacteria, the electron transport chain generates a proton motive force (PMF) across the cytoplasmic membrane, which is composed of an electrical potential (Δψ) and a proton gradient (ΔpH). The F1Fo-ATPase utilizes this PMF to synthesize ATP. This compound binds to the Fo subunit of the ATPase, blocking the proton channel and thereby inhibiting ATP synthesis. This blockage leads to an accumulation of protons outside the cell, resulting in hyperpolarization of the bacterial membrane.

2.2. Enhanced Aminoglycoside Uptake

The uptake of positively charged aminoglycosides into the bacterial cell is a multi-step process that is dependent on the PMF, particularly the electrical potential component (Δψ). The initial phase involves the binding of aminoglycosides to the outer membrane, followed by an energy-dependent phase of transport across the cytoplasmic membrane. The hyperpolarization of the membrane induced by this compound is thought to enhance this energy-dependent uptake of aminoglycosides, leading to higher intracellular concentrations and increased bactericidal activity.

2.3. A More Complex Mechanism: Decoupling of F1-ATPase

Recent research has revealed a more intricate mechanism at higher concentrations of this compound. It can induce a time- and ATP-dependent decoupling of the F1 catalytic subunit from the membrane-bound Fo proton channel. This uncoupling leads to dysregulated ATP hydrolysis by the F1 subunit, contributing to the depletion of cellular ATP, which can further compromise bacterial viability.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound potentiation of aminoglycosides.

Quantitative Data: Synergistic Activity

The synergy between this compound and aminoglycosides has been quantified using checkerboard broth microdilution assays to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Activity of this compound with Aminoglycosides against Multidrug-Resistant Bacteria

| Bacterial Strain | Aminoglycoside | MIC of Aminoglycoside Alone (µg/mL) | MIC of Aminoglycoside with this compound (µg/mL) | Fold Reduction in MIC | FIC Index | Reference |

| MRSA C1014 | Gentamicin | >256 | 32 | >8 | ≤0.5 | |

| MRSA C1014 | Kanamycin | >256 | 64 | >4 | ≤0.5 | |

| MRSA C1014 | Amikacin | >256 | 64 | >4 | ≤0.5 | |

| MRSA C1024 | Gentamicin | >256 | 64 | >4 | ≤0.5 | |

| EF C0558 (VRE) | Gentamicin | >256 | 64 | >4 | ≤0.5 | |

| PA C0089 (P. aeruginosa) | Gentamicin | 128 | 16 | 8 | ≤0.5 |

Note: The FIC index was calculated based on the data presented in the source. This compound was used at a concentration of 16 µg/mL in these assays.

Table 2: Time-Kill Kinetics of Gentamicin in Combination with this compound against MRSA C1014

| Time (hours) | Log10 CFU/mL (Gentamicin Alone) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Gentamicin + this compound) | Reference |

| 0 | ~8.5 | ~8.5 | ~8.5 | |

| 2 | ~8.5 | ~8.5 | ~6.0 | |

| 4 | ~8.5 | ~8.5 | <5.5 | |

| 6 | ~8.5 | ~8.5 | ~6.0 |

Note: This combination demonstrated rapid bactericidal activity, achieving a >3 log10 reduction in CFU/mL within 4 hours.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergy between this compound and aminoglycosides.

4.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well U-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) and then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells

-

Stock solutions of this compound and aminoglycoside antibiotics

-

Incubator (35°C ± 2°C)

-

-

Protocol:

-

Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth (turbidity).

-

4.2. Checkerboard Broth Microdilution Assay for Synergy Testing

This assay is used to assess the in vitro interaction between two antimicrobial agents.

-

Materials: Same as for MIC determination.

-

Protocol:

-

In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the aminoglycoside along the y-axis (e.g., rows A-G).

-

Column 11 should contain only the dilutions of the aminoglycoside to determine its MIC alone.

-

Row H should contain only the dilutions of this compound to determine its MIC alone.

-

Well H12 serves as the growth control.

-

Inoculate all wells (except the sterility control) with the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Read the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

-

FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

-

FIC Index = FIC of drug A + FIC of drug B

-

Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

-

-

Experimental Workflow for Checkerboard Assay

Caption: Workflow for the checkerboard synergy assay.

4.3. Membrane Potential Measurement

Changes in bacterial membrane potential can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Materials:

-

Bacterial cells in logarithmic growth phase

-

Voltage-sensitive dye DiSC3(5)

-

Fluorometer or fluorescence microscope

-

Buffer or growth medium

-

Valinomycin or CCCP as controls (depolarizing agents)

-

-

Protocol:

-

Harvest and wash bacterial cells.

-

Resuspend the cells in the desired buffer or medium.

-

Add DiSC3(5) to the cell suspension and incubate to allow the dye to equilibrate across the membrane.

-

Treat the cells with this compound at various concentrations.

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, while a decrease can indicate hyperpolarization (as the dye is further quenched upon entering the hyperpolarized cell).

-

Use a depolarizing agent like valinomycin or CCCP as a positive control to induce maximal fluorescence.

-

Workflow for Membrane Potential Assay

Caption: Workflow for measuring bacterial membrane potential.

Conclusion and Future Directions

This compound has emerged as a promising adjuvant for aminoglycoside antibiotics, offering a potential solution to combat multidrug-resistant bacteria. Its mechanism of action, centered on the inhibition of the F1Fo-ATPase and the subsequent disruption of bacterial bioenergetics, provides a clear rationale for its synergistic activity. The quantitative data from checkerboard and time-kill assays robustly support its efficacy in potentiating aminoglycosides against a range of clinically important pathogens.

Future research should focus on several key areas:

-

In vivo efficacy and toxicity: While in vitro data is compelling, further studies are needed to evaluate the efficacy and safety of this compound-aminoglycoside combinations in animal models of infection.

-

Spectrum of activity: A broader range of bacterial species and resistance mechanisms should be investigated to fully delineate the spectrum of this compound's synergistic potential.

-

Structural optimization: Medicinal chemistry efforts could be directed towards optimizing the structure of this compound to enhance its potency and improve its pharmacokinetic and safety profiles.

The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this exciting area of antibiotic adjuvant development. By leveraging a deeper understanding of compounds like this compound, the scientific community can continue to develop innovative strategies to preserve the efficacy of our existing antibiotic arsenal.

References

- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Venturicidin A on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Venturicidin A, a potent macrolide antibiotic and specific inhibitor of F₁F₀-ATP synthase. It details its mechanism of action, its profound effects on mitochondrial respiration, and its application as a critical tool in bioenergetics research.

Introduction

This compound, originally isolated from Streptomyces sp., is a well-characterized inhibitor of the mitochondrial F₁F₀-ATP synthase (also known as Complex V). This enzyme is central to cellular energy metabolism, responsible for the synthesis of the majority of cellular ATP through oxidative phosphorylation. By specifically targeting the F₀ proton channel of this complex, this compound effectively uncouples the electron transport chain from ATP synthesis, making it an invaluable tool for studying mitochondrial function, proton motive force, and cellular bioenergetics.[1][2] Its high potency and specific mechanism of action allow for the precise dissection of mitochondrial respiratory states.

Mechanism of Action

The F₁F₀-ATP synthase couples the energy stored in the electrochemical proton gradient (proton motive force), generated by the electron transport chain (ETC), to the synthesis of ATP from ADP and inorganic phosphate (Pi).[2] This process involves the flow of protons from the intermembrane space back into the mitochondrial matrix through a channel in the membrane-embedded F₀ domain. This proton flux drives the rotation of a c-ring rotor within the F₀ domain, which in turn induces conformational changes in the catalytic F₁ domain, leading to ATP synthesis.

This compound exerts its inhibitory effect by binding to the F₀ domain.[3] The binding site is believed to be at or near the essential carboxylate on the c-subunits, physically obstructing the proton translocation pathway.[4] This blockage prevents the re-entry of protons into the matrix, halting the rotation of the c-ring and, consequently, ceasing all coupled ATP synthesis.

Core Effects on Mitochondrial Respiration

The inhibition of proton flow through ATP synthase by this compound has immediate and significant consequences for mitochondrial respiration.

-

Inhibition of ATP Synthesis: The primary effect is a potent and near-complete cessation of ATP synthesis via oxidative phosphorylation. The dependence of ATP synthesis inhibition on this compound concentration tends to be linear.

-

Decreased Oxygen Consumption: With the primary pathway for proton re-entry blocked, the proton motive force (PMF) builds up across the inner mitochondrial membrane, leading to hyperpolarization. This increased PMF exerts a "back-pressure" on the ETC, slowing the rate of electron transport and, consequently, reducing the rate of oxygen consumption.

-

Increased Proton Motive Force (PMF): While the ETC continues to pump protons out of the matrix, their inability to return through ATP synthase leads to an accumulation of protons in the intermembrane space and a significant increase in the PMF.

-

Inhibition of ATP Hydrolysis: F₁F₀-ATP synthase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix. This compound also inhibits this reverse activity, although the concentration-dependence is often sigmoidal, suggesting a different binding affinity or conformational state compared to the inhibition of ATP synthesis. Interestingly, at higher concentrations, this compound can induce a decoupling of the F₁ and F₀ subunits, which may lead to unregulated F₁-ATPase activity.

Quantitative Data on Inhibitory Potency

This compound is a highly potent inhibitor, with efficacy demonstrated across a range of organisms. The 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) typically falls within the nanomolar to low micromolar range.

| Organism/System | Parameter | Value | Reference |

| Fusarium graminearum | EC₅₀ | 3.69 µg/mL | |

| Trypanosoma brucei brucei | IC₅₀ | 21.49 nM | |

| Trypanosoma brucei rhodesiense | IC₅₀ | 5 nM | |

| Pseudomonas aeruginosa membranes | Kᵢ (early rate) | 1.2 µM |

Experimental Protocols

This compound is commonly used in substrate-uncoupler-inhibitor titration (SUIT) protocols to probe mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of this compound in high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Agilent Seahorse XF) to measure its effect on different respiratory states.

Objective: To measure the inhibition of ADP-stimulated (State 3) respiration.

Materials:

-

Isolated mitochondria, permeabilized cells, or tissue homogenate.

-

Respiration buffer (e.g., MiR05).

-

Substrates (e.g., pyruvate, malate, succinate).

-

ADP.

-

This compound (stock solution in ethanol or DMSO).

-

Uncoupler (e.g., FCCP).

-

ETC Inhibitors (e.g., Rotenone, Antimycin A).

Procedure:

-

Instrument Setup: Calibrate the oxygen sensor of the respirometer according to the manufacturer's instructions.

-

Baseline Respiration: Add the biological sample (e.g., isolated mitochondria) to the chamber with respiration buffer. Allow the signal to stabilize to measure ROUTINE or LEAK respiration (State 2/4) with endogenous substrates.

-

Complex I-linked Respiration: Add Complex I-linked substrates (e.g., pyruvate & malate or glutamate & malate).

-

State 3 Respiration: Add a saturating concentration of ADP to stimulate maximal oxidative phosphorylation (State 3). This will cause a sharp increase in oxygen consumption.

-

Inhibition with this compound: Titrate or add a single dose of this compound. This will inhibit ATP synthase, causing the oxygen consumption rate to decrease back to a LEAK state (State 4o), demonstrating the degree of coupling.

-

Maximal ETC Capacity: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and stimulate the maximum, non-coupled capacity of the ETC.

-

Shutdown: Add ETC inhibitors like Rotenone (Complex I) and Antimycin A (Complex III) to shut down mitochondrial respiration and measure the residual oxygen consumption (ROX).

References

- 1. Antibiotic inhibitors of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Studies on the mechanism of oxidative phosphorylation. ATP synthesis by submitochondrial particles inhibited at F0 by venturicidin and organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Venturicidin A: A Technical Guide to its Application in Cellular Bioenergetics Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venturicidin A, a macrolide antibiotic produced by Streptomyces sp., has emerged as a powerful tool for investigating cellular bioenergetics.[1] Its high specificity as an inhibitor of the F1Fo-ATP synthase makes it an invaluable molecular probe for dissecting mitochondrial function and dysfunction. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed protocols for its use in key bioenergetic assays, and a summary of its quantitative effects on cellular processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their studies of cellular metabolism and to explore its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the F1Fo-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP production.

Binding Site and Inhibition of Proton Translocation

This compound binds to the c-subunit of the Fo portion of the ATP synthase.[2][3] This binding event physically obstructs the proton channel, thereby inhibiting the translocation of protons across the inner mitochondrial membrane.[4] The inhibition of this proton flow effectively uncouples the proton motive force from ATP synthesis, leading to a cessation of oxidative phosphorylation.[2]

Downstream Consequences of ATP Synthase Inhibition

The inhibition of ATP synthase by this compound triggers a cascade of events within the cell:

-

Depletion of Cellular ATP: The most immediate consequence is a rapid decrease in intracellular ATP levels, as the primary mechanism for its generation is halted.

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane, which is maintained by the electron transport chain and consumed by ATP synthase, dissipates following the inhibition of proton flow. This leads to a rapid loss of the mitochondrial membrane potential.

-

Induction of Apoptosis: Prolonged inhibition of ATP synthesis and the collapse of the mitochondrial membrane potential are potent triggers for the intrinsic pathway of apoptosis.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various biological parameters.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Organism/Cell Line | Concentration | Reference(s) |

| IC50 | Trypanosoma brucei brucei 2T1 (BSF) | 21.49 nM | |

| IC50 | Trypanosoma brucei rhodesiense (BSF) | 5 nM | |

| IC50 | Leishmania donovani (Promastigote) | 107 nM | |

| IC50 | Leishmania donovani (Amastigote) | 172 nM | |

| EC50 | Fusarium graminearum | 3.69 µg/mL | |

| Ki | E. coli membrane ATPase | 1.2 µM |

BSF: Bloodstream Form

Table 2: Effects of this compound on Cellular Bioenergetics

| Parameter | Cell Type/Organism | This compound Concentration | Observed Effect | Reference(s) |

| Cellular ATP Levels | P. aeruginosa | Not specified | ~5-fold reduction | |

| Mitochondrial Membrane Potential | Trypanosoma brucei (BSF) | 1x, 5x, 8x IC50 | Complete collapse | |

| ATPase Activity | P. aeruginosa membranes | Saturating | 62% of ATPase activity remaining |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study cellular bioenergetics.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

Oligomycin (positive control)

-

FCCP (uncoupler)

-

Rotenone/antimycin A (Complex I/III inhibitors)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density appropriate for the cell type and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Plate Preparation: Replace the culture medium in the cell plate with 180 µL of pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (final concentrations in well):

-

Port A: this compound (e.g., 1-10 µM) or vehicle control (DMSO).

-

Port B: Oligomycin (e.g., 1 µM).

-

Port C: FCCP (e.g., 0.5 µM).

-

Port D: Rotenone/antimycin A (e.g., 0.5 µM each).

-

-

Seahorse XF Analyzer Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions. The instrument will measure OCR before and after the injection of each compound.

Data Analysis:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-linked Respiration: The decrease in OCR after the injection of an ATP synthase inhibitor (like this compound or oligomycin).

-

Maximal Respiration: The OCR after the injection of the uncoupler FCCP.

-

Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

-

Cells of interest

-

Culture medium

-

This compound stock solution (in DMSO)

-

FCCP (positive control for depolarization)

-

TMRE stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired time (e.g., 30-60 minutes). Include a positive control group treated with FCCP (e.g., 10 µM) for 15 minutes.

-

TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess TMRE.

-

Imaging/Measurement:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

-

Plate Reader: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 549 nm and 575 nm, respectively.

-

Data Analysis: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based ATP detection assay.

Materials:

-

Cells of interest

-

Culture medium

-

This compound stock solution (in DMSO)

-

Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Culture: Seed cells in a white-walled 96-well plate and culture to the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired time.

-

Cell Lysis and ATP Measurement:

-

Equilibrate the plate to room temperature.

-

Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrates for the luciferase reaction.

-

Incubate for the recommended time (usually 10-15 minutes) to stabilize the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: A decrease in the luminescent signal in this compound-treated cells compared to the control indicates a reduction in cellular ATP levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows described above.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for OCR measurement.

References

Methodological & Application

Application Notes and Protocols: Utilizing Venturicidin A for the Study of Multidrug-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venturicidin A is a macrolide antibiotic produced by certain species of Streptomyces. It is a potent and specific inhibitor of the F₀ subunit of F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[1] While this compound itself possesses weak intrinsic antibacterial activity against many pathogens, its unique mechanism of action makes it a valuable tool for studying and combating multidrug-resistant Staphylococcus aureus (MRSA).[2][3] This document provides detailed application notes and experimental protocols for leveraging this compound in MRSA research, with a focus on its role as a potentiator of aminoglycoside antibiotics and its impact on bacterial physiology.

Mechanism of Action

This compound disrupts the proton translocation through the F₀ subunit of ATP synthase.[2] This inhibition leads to a cascade of effects within the bacterial cell:

-

Depletion of Cellular ATP: By blocking ATP synthesis, this compound causes a significant, dose-dependent reduction in intracellular ATP levels in MRSA.[2]

-

Membrane Depolarization: The inhibition of proton flow across the membrane leads to a disruption of the membrane potential.

-

Potentiation of Aminoglycosides: The altered membrane potential is thought to enhance the uptake of aminoglycoside antibiotics, thereby restoring their efficacy against resistant MRSA strains.

This multi-faceted mechanism makes this compound a powerful chemical probe to investigate the bioenergetics of MRSA and a potential lead for the development of adjuvant therapies.

Data Presentation

Table 1: Potentiation of Aminoglycoside Activity by this compound against MRSA

| MRSA Strain | Aminoglycoside | This compound (µg/mL) | Fold Reduction in Aminoglycoside MIC | Reference |

| C1014 | Gentamicin | 16 | 16 | |

| C1014 | Kanamycin | 16 | 8 | |

| C1014 | Amikacin | 16 | 8 | |

| C1024 | Gentamicin | 16 | 8 |

Table 2: Effect of this compound on Cellular ATP Levels and Membrane Potential in MRSA C1014

| This compound (µg/mL) | ATP Levels (% of Control) | Membrane Depolarization (Relative Fluorescence Units) | Reference |

| 1 | ~70% | ~150 | |

| 2 | ~40% | ~250 | |

| 4 | ~20% | ~400 | |

| 8 | ~10% | ~550 | |

| 16 | <10% | ~600 |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action and aminoglycoside potentiation.

Caption: Workflow for checkerboard antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol determines the synergistic effect of this compound and an aminoglycoside (e.g., gentamicin) against MRSA.

Materials:

-

MRSA strain (e.g., C1014)

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

This compound (stock solution in DMSO)

-

Gentamicin (stock solution in sterile water)

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Culture MRSA in CA-MHB overnight at 37°C. Dilute the overnight culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare Drug Dilutions:

-

In a 96-well plate, create a two-dimensional array of drug concentrations.

-

Serially dilute gentamicin vertically down the plate.

-

Serially dilute this compound horizontally across the plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculation: Add 100 µL of the prepared MRSA inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

-

Protocol 2: Cellular ATP Depletion Assay

This assay quantifies the effect of this compound on intracellular ATP levels in MRSA.

Materials:

-

MRSA strain

-

CA-MHB

-

This compound

-

Phosphate-buffered saline (PBS)

-

ATP determination kit (e.g., BacTiter-Glo™)

-

Luminometer

Procedure:

-

Culture Preparation: Grow MRSA in CA-MHB to an OD₆₀₀ of 0.5.

-

Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh PBS.

-

Treatment: Aliquot the bacterial suspension and treat with various concentrations of this compound. Include an untreated control.

-

Incubation: Incubate at 37°C with shaking for a specified time (e.g., 30 minutes).

-

ATP Measurement:

-

Lyse the bacterial cells according to the ATP determination kit manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of ATP depletion.

Protocol 3: Membrane Depolarization Assay

This protocol assesses the impact of this compound on the bacterial membrane potential using a fluorescent dye.

Materials:

-

MRSA strain

-

PBS

-

This compound

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye

-

Valinomycin (positive control)

-

Fluorometer

Procedure:

-

Cell Preparation: Prepare a washed cell suspension of MRSA in PBS as described in Protocol 2.

-

Dye Loading: Add DiSC₃(5) to the cell suspension and incubate in the dark until the fluorescence signal stabilizes.

-

Treatment: Add various concentrations of this compound to the dye-loaded cell suspension. Use valinomycin as a positive control for maximal depolarization.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time using a fluorometer (excitation/emission wavelengths appropriate for DiSC₃(5)).

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound.

Protocol 4: MRSA Biofilm Inhibition and Disruption Assay

This protocol evaluates the effect of this compound on the formation and integrity of MRSA biofilms.

Materials:

-

MRSA strain known to form biofilms

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Procedure for Biofilm Inhibition:

-

Inoculum Preparation: Prepare an MRSA inoculum in TSB with 1% glucose at a concentration of 1 x 10⁶ CFU/mL.

-

Treatment and Inoculation: In a 96-well plate, add the MRSA inoculum to wells containing various concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Staining and Quantification:

-

Gently wash the wells with PBS to remove planktonic cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain with Crystal Violet for 15 minutes.

-

Wash away excess stain and air dry.

-

Solubilize the bound dye with 95% ethanol or 33% acetic acid.

-

Measure the absorbance at 570 nm.

-

Procedure for Biofilm Disruption:

-

Biofilm Formation: Grow MRSA biofilms in a 96-well plate for 24 hours as described above.

-

Treatment: After 24 hours, remove the growth medium and add fresh TSB with 1% glucose containing various concentrations of this compound.

-

Incubation: Incubate for another 24 hours at 37°C.

-

Staining and Quantification: Follow the staining and quantification steps from the inhibition assay.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a human cell line (e.g., HEK293).

Materials:

-

HEK293 cells (or other suitable human cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well flat-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a versatile tool for studying MRSA. Its ability to inhibit ATP synthase provides a unique avenue to explore the bioenergetics of this formidable pathogen. Furthermore, its synergistic activity with aminoglycosides highlights the potential of targeting bacterial energy metabolism as a strategy to overcome antibiotic resistance. The protocols outlined in this document provide a framework for researchers to investigate the multifaceted effects of this compound on MRSA, from basic mechanism of action studies to preclinical assessments of its therapeutic potential.

References

Application Notes and Protocols for Time-Kill Kinetic Studies with Venturicidin A Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A is a macrolide antibiotic that acts as a potent inhibitor of the F₀ subunit of ATP synthase[1][2]. This inhibition disrupts the proton flow across the bacterial membrane, leading to a disruption of ATP synthesis[3][4]. Recent studies have highlighted the potential of this compound as a synergistic agent in combination with other antibiotics, particularly aminoglycosides like gentamicin, against multidrug-resistant (MDR) bacteria[3]. The proposed mechanism for this synergy involves the hyperpolarization of the bacterial membrane due to the blockage of proton translocation by this compound, which in turn enhances the uptake of aminoglycosides.

These application notes provide detailed protocols for conducting time-kill kinetic studies and checkerboard assays to evaluate the synergistic effects of this compound in combination with other antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Gentamicin against MRSA C1014

| Antibiotic | MIC (µg/mL) |

| This compound | > 64 |

| Gentamicin | 64 |

Data derived from checkerboard assay results described in referenced literature.

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound and Gentamicin Combination against MRSA C1014

| Combination | FIC Index | Interpretation |

| This compound + Gentamicin | ≤ 0.5 | Synergy |

The FIC index is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.

Table 3: Time-Kill Kinetics of this compound and Gentamicin Combination against Staphylococcus aureus MRSA C1014

| Treatment | Log₁₀ CFU/mL at 0 hr | Log₁₀ CFU/mL at 2 hr | Log₁₀ CFU/mL at 4 hr | Log₁₀ CFU/mL at 8 hr | Log₁₀ CFU/mL at 24 hr |

| Growth Control | 6.0 | 7.5 | 8.5 | 9.0 | 9.2 |

| This compound (16 µg/mL) | 6.0 | 6.0 | 6.1 | 6.2 | 6.3 |

| Gentamicin (16 µg/mL) | 6.0 | 5.9 | 5.8 | 5.9 | 6.0 |

| This compound (16 µg/mL) + Gentamicin (16 µg/mL) | 6.0 | 4.2 | < 3.0 | 3.5 | 4.5 |

Data are estimated from the graphical representation in "this compound, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics". A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each antimicrobial agent should be determined individually against the test organism(s) using the broth microdilution method according to CLSI guidelines prior to performing checkerboard and time-kill assays.

Checkerboard Assay for Synergy Testing

This protocol is adapted from established checkerboard assay methods.

Materials:

-

This compound stock solution

-

Second antibiotic stock solution (e.g., Gentamicin)

-

Test bacterial strain (e.g., S. aureus MRSA C1014)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.

-

Prepare two-fold serial dilutions of the second antibiotic vertically (e.g., rows A-G) in CAMHB.

-

Column 11 should contain only the dilutions of the second antibiotic to determine its MIC.

-

Row H should contain only the dilutions of this compound to determine its MIC.

-

Well H12 should serve as the growth control, containing only broth and the bacterial inoculum.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

-

Time-Kill Kinetic Assay

This protocol is based on standard time-kill assay methodologies.

Materials:

-

This compound stock solution

-

Second antibiotic stock solution (e.g., Gentamicin)

-

Test bacterial strain (e.g., S. aureus MRSA C1014) grown to early logarithmic phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture flasks

-

Shaking incubator (37°C)

-

Phosphate-buffered saline (PBS) for serial dilutions

-

Tryptic Soy Agar (TSA) plates

-

Timer

Procedure:

-

Inoculum Preparation:

-

Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in pre-warmed CAMHB.

-

-

Assay Setup:

-

Dispense the inoculum into sterile flasks for each experimental condition:

-

Growth control (no antibiotic)

-

This compound alone (e.g., at a sub-inhibitory concentration)

-

Second antibiotic alone (e.g., at a sub-inhibitory concentration)

-

This compound and the second antibiotic in combination.

-

-

Add the appropriate concentrations of the antibiotics to the designated flasks.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

-

Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are visible.

-

-

Data Analysis:

-

Count the number of colonies on the plates (ideally between 30 and 300 colonies) to determine the CFU/mL for each time point.

-